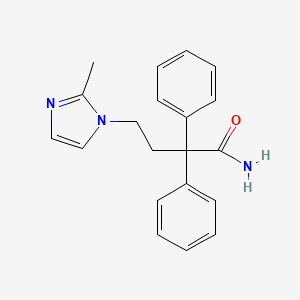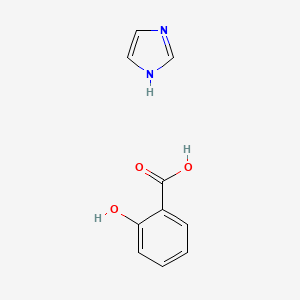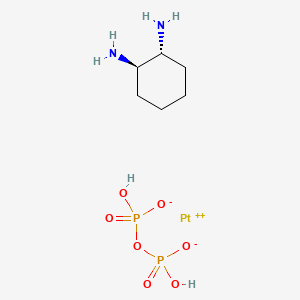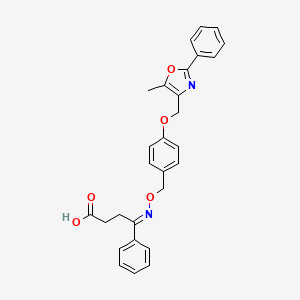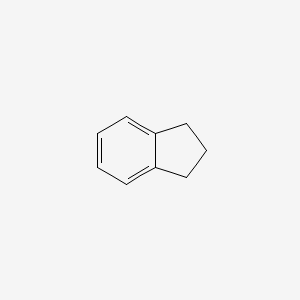
Indan
Descripción general
Descripción
Indan, also known as benzocyclopentane, is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. It is notable for its stability and versatility in chemical reactions.
Aplicaciones Científicas De Investigación
Indan has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Some this compound derivatives are used in the development of drugs for treating neurological disorders, such as Alzheimer’s disease.
Industry: this compound is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Indan, also known as indane or benzocyclopentane, is a chemical structure associated with various biological activities . It is an important feature in several drugs, including anti-inflammatory agents like Sulindac and Clidanac . The primary targets of this compound derivatives are often associated with pain and inflammation pathways, making them potential analgesic and anti-inflammatory agents .
Mode of Action
The mode of action of this compound derivatives involves their interaction with specific targets in the body to exert their therapeutic effects. For instance, some this compound derivatives interact with cyclooxygenase enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, this compound derivatives can reduce the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .
Biochemical Pathways
This compound derivatives can affect various biochemical pathways related to pain and inflammation. For instance, they can inhibit the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain. Additionally, some this compound derivatives may also affect other biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of this compound derivatives involve their absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of these compounds, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The specific ADME properties of this compound derivatives can vary depending on their chemical structure and formulation .
Result of Action
The result of the action of this compound derivatives can be observed at the molecular and cellular levels. By interacting with their targets and affecting biochemical pathways, these compounds can bring about changes in cellular functions. For instance, the inhibition of cyclooxygenase enzymes can lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of orally administered this compound derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods. One common method involves the catalytic hydrogenation of indene, a compound derived from coal tar. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of indane, which is obtained from the distillation of petroleum. This method involves heating indane in the presence of a dehydrogenation catalyst, such as chromium oxide, at elevated temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indanone and indandione. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form indane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the benzene ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products:
Oxidation: Indanone, indandione.
Reduction: Indane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Indene: A bicyclic compound with a benzene ring fused to a cyclopentene ring. It is less stable than indan and is often used as a precursor to this compound.
Indane: A fully saturated bicyclic compound with a benzene ring fused to a cyclopentane ring. It is more stable than indene but less reactive than this compound.
This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052132 | |
| Record name | 2,3-Dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Indan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-11-7, 56573-11-6 | |
| Record name | Indane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane (alkane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
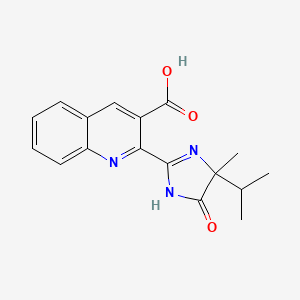
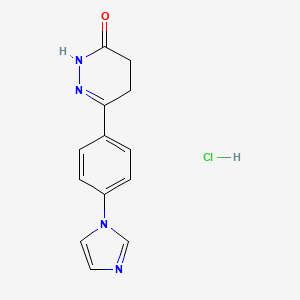
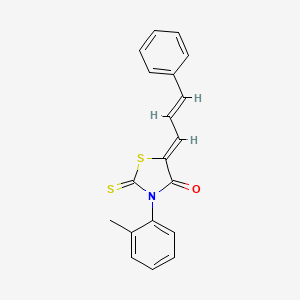
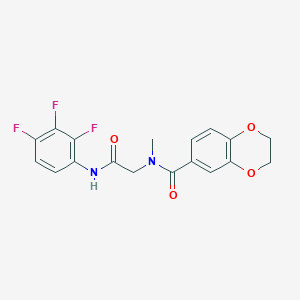
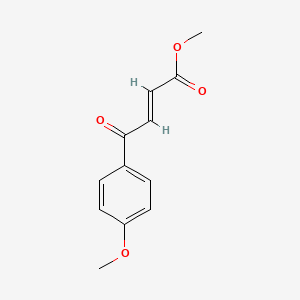
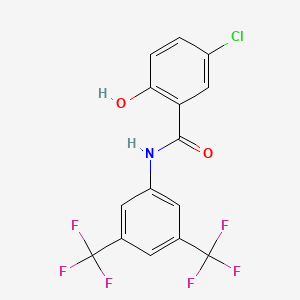
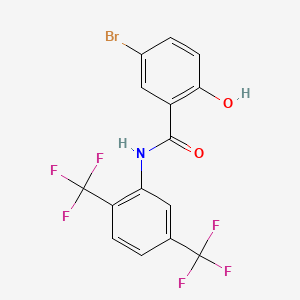
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
